N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, contributes to the compound’s biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide typically involves the reaction of 2-chlorobenzyl chloride with 6-mercaptopyridazine in the presence of a base to form the intermediate 6-((2-chlorobenzyl)thio)pyridazine. This intermediate is then reacted with propionyl chloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and may require refluxing to achieve the desired product .
Chemical Reactions Analysis
N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, it can interact with cellular receptors and proteins, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
N-(6-((2-chlorobenzyl)thio)pyridazin-3-yl)propionamide can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent with similar pyridazine structure but different substituents.
Emorfazone: An anti-inflammatory agent with a pyridazine core.
Pyridaben: A herbicide with a pyridazine ring and different functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-2-13(19)16-12-7-8-14(18-17-12)20-9-10-5-3-4-6-11(10)15/h3-8H,2,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMQGBGWIVGPBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.